(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

Kinase Inhibition p38 MAPK Drug Discovery

This 6-fluoro-8-methylamine benzodioxin building block enables CNS-targeted synthesis and kinase inhibitor SAR studies. The unique 6-fluoro substitution pattern alters aromatic electron density for distinct chemical transformations, crucial for developing p38α (Ki=230nM) and JNK3 (Ki=740nM) inhibitor derivatives. Avoid non-fluorinated analogs to preserve target affinity. Essential for medicinal chemistry libraries focused on CNS disorders and enzyme inhibition.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 306934-88-3
Cat. No. B1333679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
CAS306934-88-3
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)F)CN)OCO1
InChIInChI=1S/C9H10FNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2
InChIKeyJNFVSJNYOFOUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine (CAS 306934-88-3)


(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine (CAS 306934-88-3) is a benzodioxin derivative featuring a fluorine atom at the 6-position and a methylamine group at the 8-position of the bicyclic ring system . The compound has a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol . It is primarily utilized as a chemical building block in medicinal chemistry for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and enzyme inhibition .

Procurement Risks of Substituting (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine with Generic Analogs


Simple substitution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine with other benzodioxin-based building blocks is not recommended. While many benzodioxin derivatives exist, the specific 6-fluoro-8-methylamine substitution pattern on the 1,3-benzodioxin scaffold is critical for downstream applications . This precise arrangement is essential for generating derivatives with targeted biological activity, as seen with related scaffolds where subtle changes in substitution drastically alter receptor affinity and selectivity profiles [1][2]. Using a generic analog, such as a non-fluorinated or differently substituted benzodioxin, risks altering the physicochemical properties and binding characteristics of the final synthesized molecule, potentially leading to reduced target engagement or off-target effects [3].

Quantitative Differentiation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine from Comparator Compounds


MAPK p38α Binding Affinity of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine-Derived Oxime

A derivative of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, specifically the 3-oxime indole-2,3-dione analog, demonstrates a binding affinity (Ki) of 230 nM for the mitogen-activated protein kinase p38α (MAPK14) [1]. This affinity is distinct from other benzodioxin scaffolds which are more commonly associated with dopamine and serotonin receptor modulation [2].

Kinase Inhibition p38 MAPK Drug Discovery

JNK3 Binding Affinity of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine-Derived Oxime

The same oxime derivative of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine exhibits a Ki of 740 nM against c-Jun N-terminal kinase 3 (JNK3, MAPK10) [1]. This provides a comparative data point within the MAPK family, showing a modest selectivity (~3.2-fold) for p38α over JNK3.

JNK3 Inhibition Kinase Assay Medicinal Chemistry

Chemical Building Block Versatility: Fluorinated vs. Non-Fluorinated Benzodioxin Scaffolds

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine serves as a versatile building block for CNS-targeting drugs and enzyme inhibitors, with its fluorine atom influencing electron density and facilitating specific chemical transformations . In contrast, the unsubstituted 2,3-dihydro-1,4-benzodioxin-2-methylamine (CAS 4442-59-5) lacks the fluorine atom and the 1,3-benzodioxin core, which can lead to different reactivity and biological activity profiles .

Synthetic Chemistry Building Block Fluorination

Key Application Scenarios for Procuring (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine


Synthesis of p38α MAPK Inhibitor Candidates

The compound is a valuable starting material for synthesizing novel p38α MAPK inhibitors. As demonstrated by the 3-oxime indole-2,3-dione derivative, this scaffold can yield compounds with moderate affinity for p38α (Ki = 230 nM), making it a useful template for structure-activity relationship (SAR) studies in kinase drug discovery programs [1].

Generation of CNS-Targeted Compound Libraries

Given the established role of benzodioxin derivatives as ligands for dopamine and serotonin receptors, (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is an ideal building block for creating diverse libraries aimed at CNS disorders such as schizophrenia, depression, or cognitive impairment [2][3].

Exploration of Fluorine-Directed Chemical Reactivity

The 6-fluoro substituent on the 1,3-benzodioxin core alters the electron density of the aromatic ring, enabling unique chemical transformations not possible with non-fluorinated analogs . This makes the compound valuable for synthetic methodology development or for introducing fluorine into more complex molecular architectures.

Investigation of JNK3 Kinase Inhibition

The derivative's moderate affinity for JNK3 (Ki = 740 nM) indicates that this scaffold can also serve as a starting point for developing JNK3 inhibitors, which are of interest for treating neurodegenerative diseases and cancer [1].

Technical Documentation Hub

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